The compound is classified as an amine due to the presence of the amine functional group. Pyrimidines are a class of aromatic compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. The cyclobutyl group contributes unique steric and electronic properties, making this compound of interest in various chemical research fields, particularly in drug design and synthesis.
The synthesis of 2-Cyclobutylpyrimidin-4-amine typically involves several key steps:
These synthetic routes can be optimized for yield and purity through methods such as high-performance liquid chromatography (HPLC) and automated reactor systems for industrial applications .
2-Cyclobutylpyrimidin-4-amine can undergo various chemical reactions:
These reactions highlight the versatility of 2-Cyclobutylpyrimidin-4-amine in synthetic organic chemistry .
The mechanism of action for 2-Cyclobutylpyrimidin-4-amine primarily involves its interaction with biological targets, such as enzymes or receptors. The presence of the cyclobutyl group enhances its binding affinity due to steric effects and electronic properties.
Quantitative studies often assess binding affinities using techniques such as molecular docking simulations, revealing potential therapeutic applications .
Relevant data regarding solubility and reactivity profiles are crucial for understanding its applications in drug formulation .
2-Cyclobutylpyrimidin-4-amine has several potential applications in scientific research:
Pyrimidine is a privileged heterocyclic scaffold in medicinal chemistry due to its presence in nucleic acids (cytosine, thymine, uracil) and coenzymes, enabling diverse interactions with biological targets. Its electron-deficient nature facilitates hydrogen bonding and π-stacking interactions in enzyme active sites, particularly in kinases and phosphodiesterases. Approximately 22 pyrimidine-containing drugs are FDA-approved, primarily in oncology, exemplified by protein kinase inhibitors targeting Aurora kinases (AURK) and polo-like kinases (PLK). These inhibitors exploit the pyrimidine ring’s ability to mimic adenine, competitively binding the ATP site with high affinity. For instance, alisertib (AURK inhibitor, IC₅₀ = 0.0012 µM) and BI2536 (PLK inhibitor, IC₅₀ = 0.00083 µM) derive potency from 2,4-diaminopyrimidine or 4-aminopyrimidine cores that form critical hydrogen bonds with kinase hinge residues [1].
Table 1: FDA-Approved Pyrimidine-Based Anticancer Drugs
Drug Name | Target Kinase | Pyrimidine Core | Indication |
---|---|---|---|
Alisertib | Aurora Kinase A | 4-Aminopyrimidine | Peripheral T-cell lymphoma |
Barasertib | Aurora Kinase B | 2,4-Diaminopyrimidine | Acute myeloid leukemia |
BI 2536 | PLK1 | 2-Aminopyrimidine | Investigational (solid tumors) |
Palbociclib | CDK4/6 | 2-Aminopyrimidine | Breast cancer |
Beyond oncology, pyrimidine scaffolds enable antibacterial, antiviral, and anti-inflammatory agents. Recent work demonstrates pyrimidine-based xanthine oxidase inhibitors (e.g., compound 19a, IC₅₀ = 0.039 µM) for gout treatment, leveraging pyrimidine-carboxylic acids to anchor the enzyme’s arginine residues [6]. Synthetic versatility further enhances this scaffold’s utility: condensation of β-dicarbonyls with guanidine yields 2-aminopyrimidines, while ultrasound-assisted methods accelerate cyclization, achieving >90% yields in minutes [1] [3].
Cyclobutyl, a strained alicyclic ring, imparts distinct steric and electronic properties to pharmacophores. Its puckered conformation (C–C bond angles ~88°) enhances binding selectivity by accessing unique hydrophobic pockets inaccessible to larger rings. In kinase inhibitors, cyclobutyl’s intermediate size between cyclopropyl and cyclopentyl optimizes potency while mitigating metabolic instability. For example, 5-cyclobutyl substitutions in pyrimidine derivatives improve target engagement by filling hydrophobic region II of ATP sites, as seen in FGFR inhibitors like TAS-120 .
Table 2: Comparative Properties of Hydrocarbon Rings in Medicinal Chemistry
Ring System | Bond Angle (°) | Log P Contribution | Conformational Flexibility | Common Roles |
---|---|---|---|---|
Cyclopropyl | 60 | -0.55 | Low | Metabolic block, rigidity |
Cyclobutyl | 88 | 0.49 | Moderate | Selective hydrophobic fill |
Cyclopentyl | 108 | 0.96 | High | Broad hydrophobic interactions |
In 2-cyclobutylpyrimidin-4-amine (molecular formula C₈H₁₀ClN₃, MW 183.64 g/mol), the cyclobutyl group at C2 sterically shields the pyrimidine ring, reducing off-target effects. Computational studies indicate a log P of 1.33 and TPSA of 51.8 Ų, balancing membrane permeability and solubility [7] [9]. The cyclobutyl’s electron-donating effect also modulates pyrimidine reactivity, facilitating nucleophilic substitutions at C4/C6 positions. This is exploited in synthesizing kinase inhibitors where the cyclobutyl-pyrimidine core acts as a versatile intermediate for further functionalization, such as coupling with benzo[b]thiophene moieties in FGFR inhibitors .
The synthesis of 2-cyclobutylpyrimidin-4-amine emerged from efforts to diversify pyrimidine cores for kinase inhibition. Early routes involved:
Table 3: Evolution of Key Pyrimidine-Based Kinase Inhibitors
Year | Compound | Scaffold | Target | Significance |
---|---|---|---|---|
2005 | Alisertib | 4-Aminopyrimidine | AURKA | First selective Aurora kinase inhibitor |
2010 | BI 2536 | 2-Aminopyrimidine | PLK1 | Validated PLK as oncology target |
2019 | TAS-120 | Pyrazolo[3,4-d]pyrimidin-4-amine | FGFR1–4 | First irreversible FGFR inhibitor |
2020s | 2-Cyclobutylpyrimidin-4-amine derivatives | 2-Cyclobutylpyrimidine | BTK, FGFR | Improved selectivity via steric constraint |
This compound gained traction as a precursor for irreversible inhibitors targeting cysteine residues in kinases like BTK and FGFR. For instance, coupling 2-cyclobutylpyrimidin-4-amine with acrylamides generated covalent inhibitors that bind Cys488 in FGFR, mimicking TAS-120’s mechanism . Recent applications include:
The scaffold’s commercial availability (e.g., CAS 871823-73-3) since the late 2010s accelerated pharmacological studies, enabling rapid SAR exploration. Current research focuses on cyclobutyl-pyrimidine hybrids for tackling kinase resistance mutations, leveraging the ring’s rigidity to restrict conformational flexibility in mutant binding sites [9].
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: